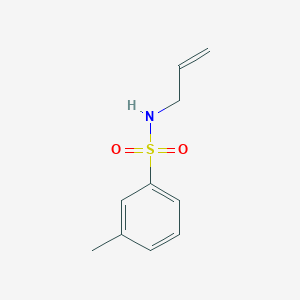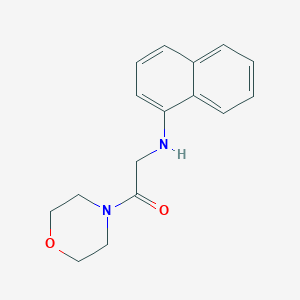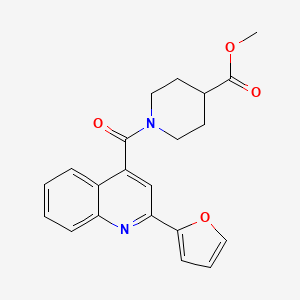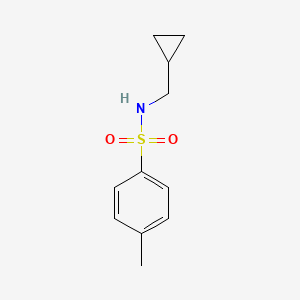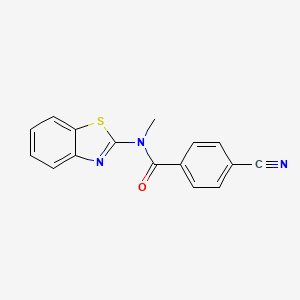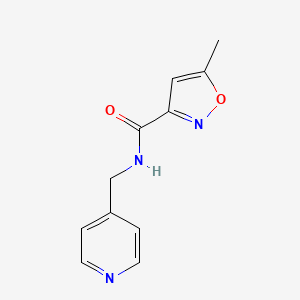
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects on cancer cells.
作用機序
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of this pathway can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to selectively bind to cancer cells and induce apoptosis, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of certain proteins in cancer cells, such as Hsp90 and GRP78, which 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to target. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
実験室実験の利点と制限
One advantage of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of cancer-specific effects. Another advantage is its potential as a diagnostic tool, as it can be used for imaging purposes. However, one limitation of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy, to determine if it can enhance their effects. In addition, further studies are needed to determine the safety and efficacy of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in vivo, as well as its potential as a diagnostic tool.
合成法
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized using various methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of a Schiff base, which is then reduced to form 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent, as well as the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
科学的研究の応用
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy on cancer cells. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to cancer cells and can be used for imaging purposes.
特性
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLIPXCOVRWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
